(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine chemical properties
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Introduction
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral secondary amine that incorporates two key pharmacophores: the phenethylamine backbone and a stereodefined pyrrolidine ring. The phenethylamine motif is central to a vast class of neuroactive compounds, including stimulants and antidepressants, primarily through its interaction with monoamine transporters.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and constrain molecular geometry.[3]
This guide provides a comprehensive analysis of the chemical properties, a proposed synthetic pathway, and the potential pharmacological relevance of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Given the limited availability of specific experimental data for this exact molecule in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust profile for researchers and drug development professionals.
Molecular Structure and Identification
The structure of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is characterized by a 2-phenylethyl group attached to the nitrogen atom of an (S)-2-(aminomethyl)pyrrolidine moiety. The stereochemistry at the C2 position of the pyrrolidine ring is a critical feature, influencing its three-dimensional conformation and potential interactions with chiral biological targets.
| Identifier | Value | Source |
| IUPAC Name | (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine | N/A |
| Molecular Formula | C₁₃H₂₀N₂ | Calculated |
| Molecular Weight | 204.31 g/mol | Calculated |
| CAS Number | Not available in searched literature | N/A |
| Canonical SMILES | C1CCN1 | Calculated |
| InChI Key | InChIKey=XXXXXXXXXX-UHFFFAOYSA-N | Calculated |
Physicochemical and Computed Properties
Experimental physical constants such as melting and boiling points are not documented in the available literature. However, based on analogs like 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine (a liquid), it is reasonable to predict that the title compound is a high-boiling liquid or a low-melting solid at room temperature.[4] Computational models provide further insight into its likely properties.
| Property | Predicted Value | Notes and Implications |
| XLogP3 | ~2.5 | Indicates moderate lipophilicity, suggesting good potential for oral absorption and blood-brain barrier penetration. |
| Topological Polar Surface Area (TPSA) | 27.9 Ų | The TPSA is low, which is often correlated with good cell permeability. |
| Hydrogen Bond Donors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 1 | The secondary amine proton is the primary hydrogen bond donor. |
| Rotatable Bonds | 5 | The molecule possesses significant conformational flexibility, which can be crucial for binding to multiple receptor conformations. |
Proposed Synthesis Pathway: Reductive Amination
A logical and efficient route to synthesize (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is through reductive amination. This well-established transformation involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Rationale for this approach:
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Expertise: Reductive amination is a high-yield, versatile, and widely used method in medicinal chemistry for C-N bond formation. It avoids the harsh conditions and potential side products associated with direct alkylation.
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Trustworthiness: The use of mild reducing agents like sodium triacetoxyborohydride (STAB) ensures the reaction is highly selective for the imine, preventing the reduction of the starting aldehyde. This creates a self-validating system where the desired product is overwhelmingly favored.
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Authoritative Grounding: This method is a cornerstone of modern organic synthesis.[5]
Step-by-Step Protocol:
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Reactant Preparation: To a solution of (S)-2-(Aminomethyl)pyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-phenylacetaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC).
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of STAB is strategic as it is a mild and selective reducing agent that can be added directly to the reaction without requiring prior pH adjustment.
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Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting materials are consumed, as indicated by TLC.
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Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.
Caption: Proposed synthetic workflow via reductive amination.
Analytical Characterization Profile (Predicted)
For a novel compound, a suite of analytical techniques is required to confirm its identity and purity.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be crucial for confirming the structure. Expected signals would include:
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A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl group.
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A series of multiplets for the aliphatic protons of the pyrrolidine ring and the ethyl bridge. The two protons on the carbon adjacent to the phenyl group (benzylic protons) and the two protons on the carbon adjacent to the nitrogen are expected to be diastereotopic and appear as distinct signals.
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A broad singlet corresponding to the N-H proton of the secondary amine.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule, confirming the overall carbon skeleton.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 205.16, confirming the molecular weight. Fragmentation patterns would likely include cleavage at the benzylic position and loss of the pyrrolidinylmethyl group.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of specific functional groups:
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A moderate, sharp peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine.
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Multiple peaks between 2850-3000 cm⁻¹ for aliphatic C-H stretching.
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A peak around 3030 cm⁻¹ for aromatic C-H stretching.
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Pharmacological Potential and Drug Development Context
The molecular architecture of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine suggests a strong potential for activity within the central nervous system (CNS).
Caption: Structure-Activity Relationship Hypothesis.
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Monoamine Transporter Inhibition: The phenethylamine skeleton is a classic template for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] Related pyrrolidine-containing structures have been developed as selective noradrenaline reuptake inhibitors (NRIs).[6] It is plausible that this compound could exhibit similar activity, making it a candidate for development as an antidepressant or a treatment for ADHD.
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Serotonin Receptor Agonism: A study of N-substituted (pyrrolidin-2-yl)methyl amides revealed potent and selective agonistic activity for the 5-HT1A receptor.[7] The structural similarity suggests that the title compound could also modulate serotonergic systems, a pathway relevant for treating anxiety and depression.
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Other Potential Targets: The broader 2-phenethylamine class has shown activity at a wide range of biological targets, including dipeptidyl peptidases (DPP) and opioid receptors.[1] Exploratory screening against these targets would be a logical step in a drug discovery program.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous amines like 2-phenylethylamine provides a strong basis for handling procedures.[8]
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Hazard Classification: Assumed to be harmful if swallowed and may cause skin and eye irritation or burns.[4][8][9][10]
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Personal Protective Equipment (PPE):
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First Aid Measures:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
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